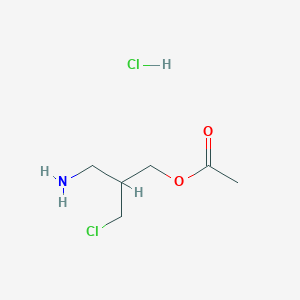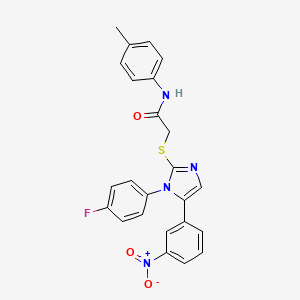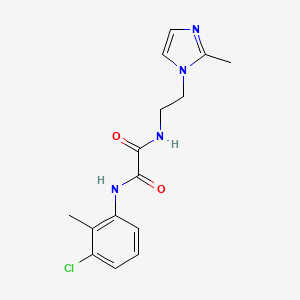![molecular formula C13H12FN7 B2815830 (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide CAS No. 1385452-41-4](/img/structure/B2815830.png)
(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide is a complex organic compound characterized by the presence of cyano, fluorophenyl, and tetrazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorophenyl derivative is reacted with a tetrazole-containing compound under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the cyano or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The tetrazole moiety may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Cyano-4-fluorophenyl)-[(1-methyltetrazol-5-yl)methyl]cyanamide
- (3-Cyano-4-chlorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide
- (3-Cyano-4-fluorophenyl)-[(1-ethyltetrazol-5-yl)methyl]cyanamide
Uniqueness
(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide is unique due to the specific combination of cyano, fluorophenyl, and tetrazole groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7/c1-2-5-21-13(17-18-19-21)8-20(9-16)11-3-4-12(14)10(6-11)7-15/h3-4,6H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSPTWPWGZLEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)





![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)




![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
